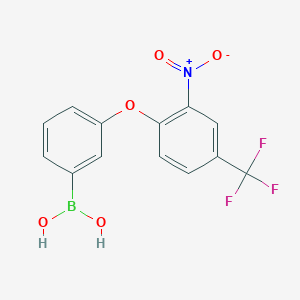
(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid
Descripción general
Descripción
“(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used in organic synthesis . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .
Aplicaciones Científicas De Investigación
Boronic Acid Applications in Drug Discovery and Environmental Management
Boronic acids are a class of compounds that have garnered interest in various fields, including drug discovery, environmental science, and materials science. Their unique ability to form reversible covalent bonds with diols and other Lewis bases makes them versatile tools in the synthesis of pharmaceuticals and sensing materials.
Drug Discovery and Medical Treatment : Boronic acids have been incorporated into several FDA-approved drugs, highlighting their utility in enhancing drug potency and improving pharmacokinetic profiles. The design and discovery of boronic acid-based drugs involve leveraging the unique chemical properties of boronic acids to target specific biological pathways or molecules with high affinity and specificity. This approach has led to the development of drugs with improved therapeutic outcomes and reduced side effects (Plescia & Moitessier, 2020).
Environmental Fate and Management : Boronic acids and their derivatives have been studied for their environmental behavior and potential applications in pollution control. Specifically, the environmental fate and effects of certain boronic acid derivatives used as lampricides in the Great Lakes basin have been reviewed, demonstrating their transient environmental effects and minimal long-term toxicological risk. Such studies underscore the importance of understanding the environmental impact of boronic acid compounds and exploring their use in environmentally friendly pest control and water treatment applications (Hubert, 2003).
Sensors and Analytical Applications : The double recognition sites of certain boronic acid sensors, including diboronic acids and monoboronic acids with additional binding moieties, offer enhanced selectivity and sensitivity for the detection of carbohydrates, ions, and other analytes. This dual-site approach significantly improves the performance of boronic acid-based sensors, making them powerful tools for biochemical analysis and diagnostics (Bian et al., 2019).
Direcciones Futuras
The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Propiedades
IUPAC Name |
[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BF3NO5/c15-13(16,17)8-4-5-12(11(6-8)18(21)22)23-10-3-1-2-9(7-10)14(19)20/h1-7,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSSHRQLWIRFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672883 | |
| Record name | {3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid | |
CAS RN |
1072945-94-8 | |
| Record name | {3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)

![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)
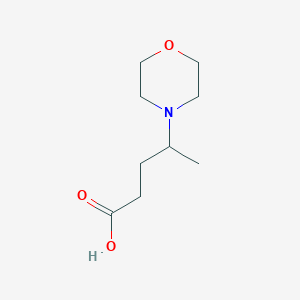
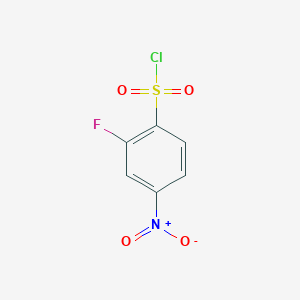

amine hydrochloride](/img/structure/B1440255.png)
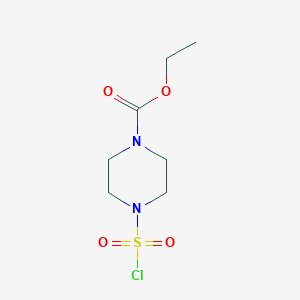
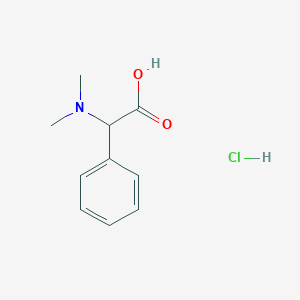
![2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1440260.png)
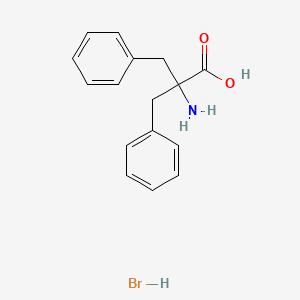
![2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1440264.png)